molecular formula C8H12N2O4 B064807 L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) CAS No. 166830-64-4

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)

Cat. No. B064807
M. Wt: 200.19 g/mol
InChI Key: UQABNSRRVVDFPV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in the death of the target cells.

Biochemical And Physiological Effects

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of bacterial and viral infections. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments.
However, one of the main limitations of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI). One area of interest is the development of novel therapies for bacterial and viral infections. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been shown to be effective against a wide range of microorganisms, and further research may lead to the development of new antimicrobial agents based on its structure.
Another potential area of research is the development of new cancer therapies. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, and further research may lead to the development of new anticancer drugs based on its mechanism of action.
Finally, there is also potential for research on the use of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in other areas, such as the development of new materials or the synthesis of other chemical compounds. Its unique structure and properties make it a promising candidate for further research in a variety of fields.

Synthesis Methods

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) can be synthesized by the condensation of L-threo-hex-2-enonic acid with N-acetylglycosylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then treated with sodium borohydride to reduce the imine group, yielding L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI).

Scientific Research Applications

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antiviral, and anticancer activities. It has also been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Helicobacter pylori, and Staphylococcus aureus. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

166830-64-4

Product Name

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

UQABNSRRVVDFPV-WDSKDSINSA-N

Isomeric SMILES

CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O

SMILES

CC(=O)NC1COC(=CC1N)C(=O)O

Canonical SMILES

CC(=O)NC1COC(=CC1N)C(=O)O

synonyms

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI)

Origin of Product

United States

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